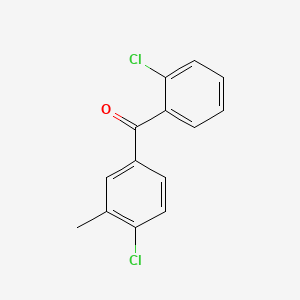

2,4'-Dichloro-3'-methylbenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chloro-3-methylphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-8-10(6-7-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAAOMKDVIWSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504408 | |

| Record name | (4-Chloro-3-methylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74617-45-1 | |

| Record name | (4-Chloro-3-methylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 3 Methylbenzophenone

Classical Approaches in Benzophenone (B1666685) Synthesis

Traditional methods for forging the central carbonyl linkage in benzophenones have long been dominated by the Friedel-Crafts acylation reaction.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction forms a C-C bond and introduces an acyl group into the aromatic ring. nih.govlibretexts.org The resulting ketone product is less reactive than the starting aromatic compound, which conveniently prevents further acylation reactions. libretexts.orgorganic-chemistry.org

For the specific synthesis of 2,4'-Dichloro-3'-methylbenzophenone, a plausible Friedel-Crafts approach would involve the acylation of 2-chlorotoluene with 4-chlorobenzoyl chloride.

The choice and amount of catalyst are critical in Friedel-Crafts acylation. Traditionally, the reaction requires more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because both the acyl halide reactant and the ketone product form complexes with it. nih.govorganic-chemistry.org This classical approach, however, presents environmental drawbacks due to the large quantities of catalyst needed and the corrosive waste generated. nih.govresearchgate.net

Modern research has focused on developing more efficient and environmentally benign catalytic systems. These include solid acid catalysts and reusable catalysts that can be employed in smaller, truly catalytic amounts. researchgate.netresearchgate.net The use of these alternative catalysts can simplify work-up procedures and reduce chemical waste. researchgate.net

| Catalyst Type | Examples | Stoichiometry | Key Advantages/Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric or excess | High reactivity; Generates significant corrosive waste. nih.govresearchgate.net |

| Solid Acid Catalysts | Zeolites, Zinc Oxide (ZnO), Iron Zirconium Phosphate (ZPFe) | Catalytic | Reusable, environmentally friendlier, simple work-up. organic-chemistry.orgresearchgate.netresearchgate.net |

| Ionic Liquids | BmimCl–AlCl₃, BmimCl–FeCl₃ | Dual catalyst-solvent | Can offer high catalytic activity and potential for recycling. researchgate.net |

Controlling the position of the incoming acyl group is paramount when synthesizing asymmetrically substituted benzophenones. The substitution pattern is governed by the directing effects of the substituents already present on the aromatic ring being acylated. In the synthesis of this compound from 2-chlorotoluene, the directing effects of the methyl (-CH₃) and chloro (-Cl) groups must be considered.

Both the methyl group and the chlorine atom are ortho, para-directors. However, the methyl group is an activating group, increasing the electron density of the ring and favoring electrophilic attack. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. The activating, ortho, para-directing methyl group will therefore have the dominant influence on the position of acylation. acs.org Acylation is expected to occur predominantly at the position para to the methyl group, which is sterically the most accessible and electronically favored position. This leads to the desired 2-chloro-4-acyl-toluene intermediate, ultimately yielding the target this compound.

An alternative classical strategy involves the stepwise functionalization of a simpler benzophenone core. For instance, one could theoretically start with 4'-chlorobenzophenone and subsequently introduce a chlorine atom and a methyl group onto the unsubstituted phenyl ring. However, this approach is fraught with challenges. The benzoyl group is a powerful deactivating and meta-directing group. Therefore, attempting a Friedel-Crafts alkylation (methylation) or a halogenation on 4'-chlorobenzophenone would direct the new substituents to the meta position (C3') of the unsubstituted ring, which would not lead to the desired 3'-methyl, 4'-chloro substitution pattern. This makes sequential functionalization of a pre-formed benzophenone nucleus a less viable route for this particular isomer.

Friedel-Crafts Acylation Strategies for Substituted Benzophenones

Advanced Synthetic Transformations Leading to this compound

Modern synthetic chemistry offers powerful alternatives to the Friedel-Crafts reaction, primarily through the use of organometallic cross-coupling reactions. These methods provide versatile and often more selective routes to diaryl ketones.

Organometallic coupling reactions have become indispensable for the formation of carbon-carbon bonds, allowing for the construction of complex molecules like substituted benzophenones from smaller fragments. openstax.org These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of an organometallic reagent with an organic halide or triflate. oup.comresearchgate.net

Several strategies can be envisioned for the synthesis of this compound:

Suzuki-Miyaura Carbonylative Coupling: A three-component reaction involving an aryl halide (e.g., 1-bromo-4-chlorobenzene), an arylboronic acid (e.g., 2-chloro-3-methylphenylboronic acid), and carbon monoxide in the presence of a palladium catalyst can directly generate the diaryl ketone. nih.gov

Coupling of Acyl Chlorides: The palladium-catalyzed reaction between an organometallic reagent, such as an organozinc or organotin compound derived from 2-chlorotoluene, and 4-chlorobenzoyl chloride.

Aldehyde-Arylboronic Acid Coupling: Ruthenium or rhodium catalysts can promote the direct cross-coupling of aryl aldehydes with arylboronic acids to afford ketones. researchgate.net For this target molecule, 4-chlorobenzaldehyde could be coupled with (2-chloro-3-methylphenyl)boronic acid.

These methods often proceed under milder conditions than Friedel-Crafts acylations and exhibit broad functional group tolerance, making them highly valuable for the synthesis of complex pharmaceutical and fine chemical intermediates. researchgate.netnih.gov

| Coupling Reaction | Key Reactants | Typical Catalyst | Reference |

|---|---|---|---|

| Suzuki-Miyaura Carbonylation | Aryl Halide, Arylboronic Acid, CO | Palladium-based (e.g., Pd(OAc)₂) | nih.gov |

| Aldehyde-Boronic Acid Coupling | Aryl Aldehyde, Arylboronic Acid | Ruthenium-based (e.g., [RuHCl(CO)(PPh₃)₃]) | oup.comresearchgate.net |

| Gilman Reagent Coupling | Organohalide, Lithium Diorganocopper (LiR₂Cu) | Copper-based | openstax.org |

| Acyl Chloride Cross-Coupling | Acyl Chloride, Organometallic Reagent (e.g., Organozinc) | Palladium-based | researchgate.net |

Coupling Reactions Utilizing Organometallic Reagents

Grignard Reagent Based Approaches for Carbonyl Addition

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com In this approach, an organomagnesium halide (Grignard reagent) acts as a potent carbon nucleophile, attacking an electrophilic carbonyl carbon. For the synthesis of this compound, a plausible route involves the reaction between a Grignard reagent derived from a substituted bromobenzene and an appropriate benzoyl chloride. rsc.org

Specifically, the synthesis can be envisioned via the reaction of (2-chloro-3-methylphenyl)magnesium bromide with 4-chlorobenzoyl chloride . The key steps are:

Formation of the Grignard Reagent : 2-Bromo-1-chloro-3-methylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form (2-chloro-3-methylphenyl)magnesium bromide. It is crucial to maintain anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. sigmaaldrich.comchemspider.com

Acylation : The prepared Grignard reagent is then added to a solution of 4-chlorobenzoyl chloride at low temperature. The nucleophilic arylmagnesium compound attacks the electrophilic carbonyl carbon of the acyl chloride.

Work-up : The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride) to decompose the magnesium alkoxide intermediate and isolate the final product, this compound. rsc.org

While aryl chlorides can be used to form Grignard reagents, they are significantly less reactive than aryl bromides or iodides, often requiring activated magnesium or harsher reaction conditions. chemspider.comsciencemadness.org Therefore, starting from the corresponding bromo-derivatives is generally more efficient.

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Typical Conditions |

| 2-Bromo-1-chloro-3-methylbenzene | 4-Chlorobenzoyl chloride | Magnesium (Mg) | Tetrahydrofuran (THF) | Anhydrous, low temperature for acylation |

| 1-Bromo-4-chlorobenzene | 2-Chloro-3-methylbenzoyl chloride | Magnesium (Mg) | Tetrahydrofuran (THF) | Anhydrous, low temperature for acylation |

Palladium-Catalyzed Cross-Coupling Methodologies for Substituted Benzophenones

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, can be adapted for the synthesis of diaryl ketones. libretexts.org This can be achieved either through a carbonylative coupling or by coupling with an acyl chloride.

A viable acylative Suzuki-Miyaura coupling route to synthesize this compound involves the reaction of an arylboronic acid with an acyl chloride. nih.gov The reaction would couple (2-chloro-3-methylphenyl)boronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst and a suitable base.

The general catalytic cycle for this transformation involves:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to the 4-chlorobenzoyl chloride to form a Pd(II) complex.

Transmetalation : The organoboron compound transfers its aryl group (2-chloro-3-methylphenyl) to the palladium center, typically facilitated by a base like potassium carbonate.

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated as the final diaryl ketone product, regenerating the Pd(0) catalyst. libretexts.org

This method avoids the use of highly reactive and moisture-sensitive Grignard reagents and often proceeds with high selectivity and yield. nih.gov

| Arylboronic Acid | Acyl Halide | Catalyst System | Base | Solvent |

| (2-chloro-3-methylphenyl)boronic acid | 4-Chlorobenzoyl chloride | Pd(0) source (e.g., Pd(PPh₃)₄) | K₂CO₃ or K₃PO₄ | DMF, Toluene |

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target benzophenone is critically dependent on the availability and synthesis of appropriately functionalized precursors, such as substituted benzoic acids and their corresponding acyl chlorides.

Derivatization from 2-Chloro-3-methylbenzoic Acid

A classical and widely used method for synthesizing diaryl ketones is the Friedel-Crafts acylation. vedantu.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a Lewis acid.

To synthesize this compound via this route, the necessary precursor is 2-chloro-3-methylbenzoic acid . patsnap.com The synthesis proceeds in two main steps:

Acyl Chloride Formation : 2-Chloro-3-methylbenzoic acid is converted into the more reactive 2-chloro-3-methylbenzoyl chloride . This is commonly achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), which produces the acyl chloride along with gaseous byproducts (SO₂ and HCl). prepchem.com

Friedel-Crafts Acylation : The synthesized 2-chloro-3-methylbenzoyl chloride is then reacted with chlorobenzene (B131634) in the presence of a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the chlorobenzene ring. The chloro substituent is an ortho-, para-directing group, and due to steric hindrance at the ortho position, the acylation occurs predominantly at the para position, yielding this compound as the major product. vedantu.comrsc.orgyoutube.com

The reaction is typically performed in an inert solvent, and the product is isolated after an aqueous work-up to decompose the aluminum chloride complex.

| Aromatic Substrate | Acylating Agent Precursor | Activating Reagent | Catalyst | Product |

| Chlorobenzene | 2-Chloro-3-methylbenzoic acid | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) | This compound |

Green Chemistry Principles in the Synthesis of Dichloromethylbenzophenones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The traditional syntheses of benzophenones, particularly the Friedel-Crafts acylation, present several environmental and safety concerns that can be addressed through greener alternatives.

Challenges with Traditional Friedel-Crafts Acylation:

Catalyst: The reaction requires at least a stoichiometric amount of AlCl₃, which is corrosive and generates large quantities of hazardous aluminum-containing waste during aqueous work-up. researchgate.net

Solvents: Often employs hazardous and volatile solvents like carbon disulfide or chlorinated hydrocarbons.

Atom Economy: The generation of stoichiometric byproducts (e.g., from the catalyst) leads to poor atom economy.

Green Alternatives and Improvements:

Catalytic Acylation: A significant improvement is the replacement of stoichiometric Lewis acids with catalytic amounts of more environmentally benign catalysts. Solid acid catalysts such as zeolites, clays, or metal oxides (e.g., ZnO) can facilitate the reaction and are often reusable, simplifying product purification and reducing waste. researchgate.net Ionic liquids have also been explored as dual catalyst-solvent systems that can be recycled. researchgate.net

Alternative Acylating Agents: Using carboxylic acids directly as acylating agents instead of acyl chlorides avoids the hazardous chlorination step with reagents like thionyl chloride. This requires catalysts that can activate the carboxylic acid, such as certain rare-earth metal Lewis acids. researchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free conditions, where possible, eliminates the environmental impact associated with solvent use, processing, and disposal. nih.gov

Photochemical Methods: Innovative photochemical alternatives to the Friedel-Crafts reaction have been developed, which involve the reaction of quinones with aldehydes under visible light, offering a completely different and potentially greener pathway. iastate.edu

Mechanistic Investigations of Chemical Transformations of 2,4 Dichloro 3 Methylbenzophenone

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) is the primary site of reactivity in 2,4'-Dichloro-3'-methylbenzophenone, undergoing nucleophilic addition and reduction reactions. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the chloro and methyl substituents on the phenyl rings.

Nucleophilic Addition Mechanisms

The fundamental reaction of the carbonyl group in this compound is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The general mechanism proceeds in two steps under basic or neutral conditions:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond and pushing the electron density onto the oxygen atom, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is subsequently protonated by a protic solvent or during an acidic workup to yield the final alcohol product.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

The presence of two chlorine atoms, which are electron-withdrawing through induction, is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzophenone (B1666685). Conversely, the methyl group is weakly electron-donating, which may slightly attenuate this effect. Steric hindrance from the ortho-chloro and ortho-methyl substituents on the respective rings can also influence the approach of the nucleophile.

Reduction Pathways to Derived Alcohols and Pinacols

The carbonyl group of this compound can be reduced to form the corresponding secondary alcohol, (2,4'-dichloro-3'-methylphenyl)(phenyl)methanol, or undergo bimolecular reduction to yield a pinacol (B44631).

The reduction to the alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Pinacol coupling is a reductive coupling of two ketone molecules to form a vicinal diol, in this case, 1,2-bis(2,4'-dichloro-3'-methylphenyl)-1,2-ethanediol. This reaction is typically promoted by one-electron reducing agents, such as magnesium or samarium(II) iodide. The mechanism involves the formation of a ketyl radical anion through single-electron transfer to the ketone. Two of these radicals then couple to form a pinacolate dianion, which is subsequently protonated to give the pinacol product. The stereochemical outcome (formation of dl and/or meso diastereomers) is dependent on the reaction conditions and the steric and electronic properties of the substituents.

The photochemical reduction of benzophenones is a well-studied process that proceeds via the excited triplet state of the ketone. Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (e.g., an alcohol solvent) to form a ketyl radical. Dimerization of two ketyl radicals leads to the formation of a pinacol.

The quantum efficiency (Φ) of photoreduction is a measure of the efficiency of this process. While specific quantum yield data for this compound are not available, studies on substituted benzophenones have shown that the nature and position of substituents significantly affect the quantum yield. Electron-withdrawing groups, such as chlorine, can influence the energy of the triplet state and the rate of hydrogen abstraction. The methyl group's effect would also play a role. It is anticipated that the quantum yield for this compound would be influenced by the combined electronic and steric effects of its substituents.

Catalytic hydrogenation is another important method for the reduction of the carbonyl group. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The ketone adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

The stereochemical outcome of catalytic hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. For prochiral ketones like this compound, hydrogenation can lead to a racemic mixture of the corresponding alcohol unless a chiral catalyst or auxiliary is employed to induce enantioselectivity. The steric bulk of the substituents around the carbonyl group can also direct the approach of the hydrogen to the catalyst surface, potentially leading to diastereoselectivity in related reactions.

Reactions Involving Halogen and Methyl Substituents

The chloro and methyl groups on the phenyl rings of this compound are generally less reactive than the carbonyl group. However, under specific conditions, they can participate in reactions such as nucleophilic aromatic substitution.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the chlorine atoms are the potential leaving groups. The carbonyl group acts as a moderately strong electron-withdrawing group. The chlorine atom at the 4'-position is para to the carbonyl group, which should activate it towards SNAr. The chlorine atom at the 2-position is ortho to the carbonyl group, which should also lead to activation.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carbonyl group.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Photochemical Pathways and Excited State Chemistry

The photochemistry of this compound is governed by the fundamental principles that apply to substituted benzophenones. The absorption of ultraviolet (UV) light promotes the molecule to an excited electronic state, initiating a series of photophysical and photochemical processes.

Photophysical Properties and Singlet/Triplet State Characteristics

Upon absorption of a photon, this compound is initially promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC), a process where the molecule rapidly transitions from the excited singlet state to a lower-energy triplet state (T₁). edinst.com This high ISC yield is a hallmark of benzophenones and is responsible for much of their rich photochemistry. edinst.com

The lowest excited singlet state (S₁) in benzophenones is typically an n,π* state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The triplet state (T₁) is also of n,π* character. The presence of chlorine atoms, as in this compound, can influence the photophysical properties. Halogen substituents are known to increase the rate of intersystem crossing due to the heavy-atom effect, which enhances spin-orbit coupling. acs.org This effect would likely lead to a very short-lived singlet state and a high quantum yield of triplet state formation for this compound.

The lifetime of the triplet state is a crucial parameter that dictates its potential to engage in subsequent chemical reactions. For 4,4'-dichlorobenzophenone, the triplet exciton (B1674681) lifetime is on the order of microseconds or less. acs.org It is expected that this compound would exhibit a similarly short-lived triplet state. The triplet state is the key intermediate in many of the photochemical reactions discussed below.

Table 1: General Photophysical Properties of Substituted Benzophenones

| Property | Description | Typical Values/Characteristics for Benzophenones |

| S₀ → S₁ Transition | Absorption of UV light promotes a non-bonding electron. | n,π* transition |

| Intersystem Crossing (ISC) | Rapid, non-radiative transition from S₁ to T₁. | High quantum yield (approaching unity) |

| Triplet State (T₁) | Lowest energy excited state with parallel electron spins. | n,π* character |

| Triplet Lifetime | Duration of the excited triplet state. | Microseconds to milliseconds, depending on environment and substituents. edinst.comwhiterose.ac.ukresearchgate.netwhiterose.ac.uk |

| Heavy-Atom Effect | Enhancement of ISC by halogen substituents. | Increased rate of S₁ → T₁ transition. |

Intramolecular Photoreactions of Substituted Benzophenones

The presence of a methyl group ortho to the benzoyl moiety in this compound opens up specific intramolecular photochemical pathways.

Photoenol Formation and Subsequent Reactivity (e.g., Diels-Alder)

A characteristic photoreaction of ortho-methyl substituted benzophenones is intramolecular hydrogen abstraction by the excited triplet carbonyl group from the ortho-methyl group. nasa.govresearchgate.net This 1,5-hydrogen atom transfer results in the formation of a biradical intermediate, which rapidly rearranges to a photoenol, a highly reactive ortho-quinodimethane species. nasa.govresearchgate.net

This photoenol is a transient diene that can be trapped by a suitable dienophile in a Diels-Alder reaction. nasa.govmsu.edu This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems. nasa.govmsu.edu The reaction of the photoenol generated from this compound with an electron-deficient dienophile, such as a maleimide (B117702) or an acrylic ester, would lead to the formation of a dichlorinated and hydroxylated tetralin-type structure. nasa.govresearchgate.net The efficiency and stereoselectivity of such reactions can be influenced by the choice of dienophile and reaction conditions. Recent studies have demonstrated the use of chiral catalysts to achieve asymmetric photoenolization/Diels-Alder reactions with 2-alkylbenzophenones, affording chiral polycyclic products with high enantioselectivity. researchgate.net

The general mechanism for this process is depicted below:

Photoexcitation and Intersystem Crossing: The benzophenone absorbs a photon and forms the T₁ state.

Intramolecular H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from the ortho-methyl group, forming a biradical.

Photoenol Formation: The biradical rearranges to the more stable E- or Z-photoenol.

Diels-Alder Reaction: The photoenol (diene) reacts with a dienophile to form the cycloadduct.

Photo-Elbs Cyclization Mechanisms

The Photo-Elbs reaction is a photochemical cyclization and dehydration of ortho-methyl-substituted benzophenones to form polycyclic aromatic hydrocarbons, specifically anthracenes. While this reaction is a known pathway for some benzophenone derivatives, its efficiency is highly dependent on the substitution pattern and reaction conditions.

The mechanism is generally believed to proceed through the initially formed photoenol. From the photoenol, a thermal or photochemical electrocyclization can occur, forming a dihydroxytetrahydroanthracene intermediate. Subsequent dehydration of this intermediate leads to the final anthracene (B1667546) product. The electrocyclization step is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the ring closure. libretexts.org For a photochemical electrocyclic reaction of a conjugated triene system (as in the photoenol), a conrotatory ring closure is expected. libretexts.org

For this compound, the Photo-Elbs reaction would theoretically lead to a dichlorinated anthracene derivative. However, the efficiency of this reaction can be low, and it often competes with other photochemical and photophysical decay pathways of the excited state and the photoenol intermediate. The presence of chlorine atoms on the aromatic rings could potentially influence the electronic properties of the intermediates and the quantum yields of the cyclization and dehydration steps. Specific studies on the Photo-Elbs cyclization of polychlorinated benzophenones are not widely reported in the literature, making it difficult to predict the exact outcome and efficiency for this particular compound.

Intermolecular Photochemical Reactions with Solvent Systems

The excited triplet state of this compound, being a diradical, can readily abstract hydrogen atoms from suitable donor molecules in its environment. Solvents with easily abstractable hydrogen atoms, such as alcohols, are particularly reactive in this context.

In a solvent like isopropanol (B130326), the triplet benzophenone can abstract the tertiary hydrogen atom from the alcohol, leading to the formation of a ketyl radical (from the benzophenone) and an alcohol-derived radical. acs.orgsemanticscholar.org This process is a photoreduction of the benzophenone. The resulting ketyl radicals can then undergo dimerization to form a pinacol, or they can participate in other secondary reactions. The photoreduction of benzophenone in isopropyl alcohol has been extensively studied and serves as a classic example of intermolecular hydrogen abstraction. acs.orgsemanticscholar.org

The presence of chlorine atoms on the benzophenone moiety can affect the reactivity of the triplet state. The electron-withdrawing nature of chlorine can influence the energy of the n,π* triplet state and its hydrogen abstraction ability. Studies on other halogenated benzophenones have shown that solvent-solute interactions can significantly impact the photophysical properties and subsequent reactivity. nih.gov For instance, in solvents capable of hydrogen bonding, the photophysical properties of benzophenones can be altered, which in turn can affect the efficiency of intermolecular reactions. researchgate.net

Elucidation of Complex Reaction Mechanisms

The chemical transformations of this compound are governed by the interplay of its structural features: two chlorinated benzene (B151609) rings and a central carbonyl group. The elucidation of its reaction mechanisms, particularly in synthetic and degradative pathways, is critical for controlling reaction outcomes and understanding its environmental fate. Key mechanistic pathways include its formation via Friedel-Crafts acylation and its transformation under photochemical conditions.

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of 3-chlorotoluene (B144806) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). prepchem.comsapub.org

The mechanism commences with the activation of the 4-chlorobenzoyl chloride by the Lewis acid catalyst. The aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, which is then further stabilized by coordination to the chlorine atom of the acyl group, leading to the formation of a highly electrophilic acylium ion. youtube.com This ion is a potent electrophile, ready to react with an aromatic ring.

The subsequent step is the electrophilic attack of the acylium ion on the 3-chlorotoluene ring. The substitution pattern on this ring is directed by the existing substituents: the methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The incoming acyl group will preferentially add to the positions most activated and sterically accessible. The primary site of acylation is the position para to the methyl group and ortho to the chlorine, yielding the desired this compound. However, other isomers may form as byproducts due to competing directing effects.

The final stage of the reaction is the deprotonation of the arenium ion intermediate by the [AlCl₄]⁻ complex, which regenerates the aromatic system and the Lewis acid catalyst, although it often remains complexed to the product ketone. organic-chemistry.org An aqueous workup is then necessary to liberate the final product.

The following table summarizes the key components and products of the Friedel-Crafts acylation for the synthesis of this compound:

| Reactant | Reagent | Catalyst | Solvent | Primary Product | Potential Byproducts |

| 3-Chlorotoluene | 4-Chlorobenzoyl chloride | Aluminum chloride (AlCl₃) | Dichloroethane or Carbon disulfide | This compound | Isomeric dichlorinated methylbenzophenones |

The photochemical transformations of benzophenones are well-documented and primarily involve the carbonyl group. rhhz.nethilarispublisher.com Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes efficient intersystem crossing to a more stable triplet state (T₁). bgsu.edu

In the presence of a suitable hydrogen donor (a solvent like isopropanol or any molecule with an abstractable hydrogen), the triplet-state benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. hilarispublisher.comresearchgate.net This process is a key step in the photoreduction of benzophenones. The resulting ketyl radicals can then dimerize to form a pinacol. For this compound, this would result in the formation of a substituted benzpinacol.

The general mechanism for the photoreduction is as follows:

Excitation: The benzophenone absorbs a photon and is excited to the S₁ state.

Intersystem Crossing: The molecule transitions to the T₁ triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a donor molecule (RH), forming a ketyl radical and a radical from the donor (R•).

Dimerization: Two ketyl radicals combine to form a stable pinacol product.

The table below outlines the species involved in the photochemical reduction of this compound.

| Initial Species | Excited State | Intermediate Radical | Final Product | Hydrogen Donor (Example) |

| This compound | Triplet State this compound | This compound ketyl radical | Substituted Benzpinacol | Isopropanol |

While less common under standard conditions, rearrangement reactions of ketones, such as the Beckmann or Baeyer-Villiger rearrangements, could theoretically occur with derivatives of this compound. wiley-vch.demasterorganicchemistry.com For instance, if the ketone were converted to an oxime, a Beckmann rearrangement could be induced under acidic conditions to yield an amide. masterorganicchemistry.com Similarly, reaction with a peroxy acid could lead to a Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the carbonyl group to form an ester. wiley-vch.de These transformations, however, require specific reagents and conditions and are not spontaneous degradation pathways.

Spectroscopic and Structural Elucidation of 2,4 Dichloro 3 Methylbenzophenone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a detailed view of the molecular framework, confirming the connectivity, functional groups, and conformational preferences of 2,4'-Dichloro-3'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra would confirm the constitution of the molecule by identifying the unique magnetic environments of each proton and carbon atom.

In the ¹H NMR spectrum, the methyl group (–CH₃) would typically appear as a singlet in the upfield region (around 2.4 ppm). The aromatic protons would resonate in the downfield region (approximately 7.0–7.8 ppm), with their exact chemical shifts and coupling patterns dictated by the substitution pattern on each ring. The protons on the 3'-methyl-substituted ring would show complex splitting, while the protons on the 2,4'-dichloro-substituted ring would exhibit characteristic doublet and doublet of doublets patterns.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. mdpi.com NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOESY could reveal correlations between the protons of the two different phenyl rings, providing direct evidence about the preferred rotational arrangement (conformation) around the carbonyl bridge. This is essential for determining the dihedral angles between the rings in solution. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on standard substituent effects for benzophenones and related structures. wpmucdn.comchemicalbook.comchemicalbook.com Actual experimental values may vary.

| Atom Type | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~2.4 | Singlet |

| H-2' | ~7.6 | Singlet or narrow doublet | |

| H-4', H-5', H-6' | ~7.2 - 7.5 | Complex multiplet | |

| H-3 | ~7.7 | Doublet | |

| H-5 | ~7.4 | Doublet of doublets | |

| H-6 | ~7.5 | Doublet | |

| Solvent: CDCl₃ | |||

| ¹³C NMR | C=O | ~195 | Carbonyl carbon, typically weak signal |

| -CH₃ | ~21 | Methyl carbon | |

| Aromatic C-Cl | ~130 - 138 | Carbons directly bonded to chlorine | |

| Aromatic C-H / C-C | ~125 - 140 | Remaining aromatic carbons | |

| Solvent: CDCl₃ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comgre.ac.uk For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the range of 1650–1670 cm⁻¹. researchgate.net

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. nih.gov

Aromatic C=C stretching: A series of bands in the 1400–1600 cm⁻¹ region. nih.gov

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for aryl chlorides.

Methyl C-H bending: Observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-Cl bonds. mdpi.com In a pure crystalline sample of this compound, significant hydrogen bonding is not expected due to the absence of strong hydrogen bond donors like -OH or -NH groups. Any intermolecular interactions would be weaker, such as C-H···O or halogen interactions.

Table 2: Principal Predicted Vibrational Frequencies for this compound Note: Wavenumbers are based on typical values for substituted benzophenones and aryl halides. nih.govnih.govchemicalbook.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2870 - 2960 | Medium-Weak | IR, Raman |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong | IR |

| Aromatic Ring (C=C) Stretch | 1400 - 1600 | Medium-Strong | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | Strong | IR |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elucidation of molecular structure through fragmentation analysis. slideshare.net For this compound (C₁₄H₁₀Cl₂O), the calculated molecular weight is approximately 264.01 g/mol (for the most common isotopes, ³⁵Cl).

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key diagnostic feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 264

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 266

M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 268 The expected intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator of a dichlorinated compound. libretexts.org

The fragmentation of benzophenones is well-characterized and typically involves α-cleavage on either side of the carbonyl group. miamioh.edulibretexts.org This would lead to the formation of characteristic acylium ions.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound Note: m/z values are based on the ³⁵Cl isotope for simplicity. The presence of ³⁷Cl would produce corresponding peaks at +2 Da for each chlorine-containing fragment. nih.govresearchgate.net

| Proposed Fragment Ion | Structure | Predicted m/z | Origin |

|---|---|---|---|

| Molecular Ion | [C₁₄H₁₀Cl₂O]⁺ | 264, 266, 268 | Parent Molecule |

| Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139, 141 | Cleavage of C-CO bond (loss of methylphenyl radical) |

| Methylbenzoyl cation | [C₈H₇O]⁺ | 119 | Cleavage of C-CO bond (loss of dichlorophenyl radical) |

| Chlorophenyl cation | [C₆H₄Cl]⁺ | 111, 113 | Loss of CO from [C₇H₄ClO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous information on the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. youtube.comnih.gov While a specific crystal structure for this compound is not available, its solid-state properties can be inferred from related halogenated aromatic molecules. nih.gov

In the solid state, the molecules of this compound would arrange themselves into a stable, repeating lattice. The packing is governed by a balance of weak intermolecular forces. Common motifs for such aromatic compounds include herringbone or slipped π-π stacking arrangements, which maximize van der Waals interactions.

Given the presence of electronegative chlorine atoms and an oxygen atom, weak intermolecular interactions are expected to play a significant role in the crystal packing. These may include:

C-H···O interactions: Where a hydrogen atom from an aromatic or methyl group on one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Halogen bonds (Cl···O or Cl···Cl): Interactions involving the electrophilic region of one chlorine atom and a nucleophilic region on another atom.

π-π stacking: Interactions between the electron clouds of the aromatic rings of adjacent molecules.

These interactions collectively define the supramolecular architecture of the crystal. nih.gov

The crystal structure would provide precise measurements of all geometric parameters. The bond lengths and angles within the phenyl rings are expected to be typical for aromatic systems, with minor distortions caused by the substituents.

A critical parameter in benzophenone (B1666685) structures is the set of dihedral angles that describe the twist of the two phenyl rings relative to the plane of the central carbonyl group. Due to steric hindrance between the ortho-protons (and in this case, an ortho-chlorine), benzophenones are inherently non-planar. The two phenyl rings are typically twisted out of the plane of the carbonyl group by anywhere from 20° to 60°. The exact angles for this compound would be determined by the balance of steric repulsion and the electronic effects of conjugation.

Table 4: Expected Molecular Geometry Parameters for this compound Note: These values are typical for substituted benzophenones and related organochlorine compounds as determined by X-ray crystallography.

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.21 - 1.23 |

| C-CO (carbonyl-phenyl) | 1.48 - 1.50 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-Cl | 1.73 - 1.75 |

| Bond Angles (°) | |

| C-CO-C | 118 - 122 |

| O=C-C | 119 - 121 |

| Dihedral Angles (°) | |

| Phenyl Ring 1 vs. Carbonyl Plane | 20 - 40 |

| Phenyl Ring 2 vs. Carbonyl Plane | 25 - 50 |

In Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions, known as in situ or online monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction, in situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the reaction's progress. These methods allow for the continuous observation of changes in the concentrations of reactants, intermediates, and products without the need for manual sampling and offline analysis.

The Friedel-Crafts acylation for the synthesis of this compound would likely involve the reaction of 2-chlorobenzoyl chloride with 2,4-dichlorotoluene (B165549) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In situ monitoring of this process enables precise determination of the reaction endpoint, optimization of reaction conditions, and can help in minimizing the formation of byproducts.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a widely used technique for monitoring the progress of organic reactions in real-time. researchgate.netnist.govchemicalbook.comethz.chresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reaction mixture can be continuously recorded. The progress of the Friedel-Crafts acylation to form this compound can be monitored by observing the changes in specific infrared absorption bands corresponding to the functional groups of the reactants and the product.

The key spectroscopic changes that would be monitored include:

Disappearance of the Acid Chloride Carbonyl (C=O) Stretch: The reactant, 2-chlorobenzoyl chloride, exhibits a characteristic strong carbonyl absorption at a relatively high wavenumber (typically in the range of 1770-1810 cm⁻¹). As the reaction proceeds, the intensity of this peak will decrease.

Appearance of the Ketone Carbonyl (C=O) Stretch: The product, this compound, contains a diaryl ketone functional group. This will give rise to a new, strong carbonyl absorption band at a lower wavenumber compared to the acid chloride, generally in the region of 1650-1670 cm⁻¹. The growth of this peak signifies the formation of the desired product. oregonstate.edu

The monitoring of these two distinct carbonyl stretching frequencies provides a clear and unambiguous way to track the conversion of the starting material to the product. A data table illustrating the expected changes in IR absorbance over time is presented below.

Table 1: Illustrative In Situ FTIR Data for the Synthesis of this compound

| Reaction Time (minutes) | Absorbance at ~1790 cm⁻¹ (Acid Chloride C=O) | Absorbance at ~1660 cm⁻¹ (Ketone C=O) |

| 0 | 0.98 | 0.02 |

| 15 | 0.75 | 0.25 |

| 30 | 0.52 | 0.48 |

| 60 | 0.21 | 0.79 |

| 90 | 0.05 | 0.95 |

| 120 | <0.01 | 0.99 |

Note: The data in this table is illustrative and represents the expected trend for a typical Friedel-Crafts acylation reaction monitored by in situ FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Flow NMR spectroscopy, or the use of benchtop NMR spectrometers with flow cells, offers another powerful method for real-time reaction monitoring. researchgate.netresearchgate.netnih.govchemicalbook.com This technique provides detailed structural information and allows for the quantification of various species in the reaction mixture simultaneously. For the synthesis of this compound, ¹H NMR spectroscopy would be particularly informative.

The progress of the reaction can be followed by observing:

Changes in the Aromatic Proton Signals: The aromatic protons of the reactants, 2-chlorobenzoyl chloride and 2,4-dichlorotoluene, have distinct chemical shifts and splitting patterns. As the reaction progresses, these signals will decrease in intensity.

Appearance of New Aromatic Proton Signals: The formation of the product, this compound, will result in a new set of complex signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons on the two substituted phenyl rings.

Shift of the Methyl Group Signal: The chemical shift of the methyl protons on the 2,4-dichlorotoluene ring is expected to change upon acylation, providing another marker for reaction progress.

By integrating the signals corresponding to the reactants and the product at different time points, a kinetic profile of the reaction can be constructed.

Table 2: Illustrative ¹H NMR Data for Monitoring the Synthesis of this compound

| Reaction Time (minutes) | Relative Integral of Reactant Aromatic Protons | Relative Integral of Product Aromatic Protons | Relative Integral of Reactant Methyl Protons (δ ~2.4 ppm) | Relative Integral of Product Methyl Protons (δ ~2.5 ppm) |

| 0 | 1.00 | 0.00 | 1.00 | 0.00 |

| 20 | 0.80 | 0.20 | 0.81 | 0.19 |

| 40 | 0.61 | 0.39 | 0.60 | 0.40 |

| 60 | 0.42 | 0.58 | 0.41 | 0.59 |

| 90 | 0.15 | 0.85 | 0.16 | 0.84 |

| 120 | <0.05 | >0.95 | <0.05 | >0.95 |

Note: The data and chemical shifts in this table are illustrative and represent expected trends. Actual chemical shifts may vary depending on the solvent and reaction conditions.

Computational and Theoretical Investigations of 2,4 Dichloro 3 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,4'-Dichloro-3'-methylbenzophenone, DFT calculations would provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key parameters that would be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT data for this compound is not prevalent in the reviewed literature, studies on similar halogenated compounds demonstrate that the positions of the chloro and methyl substituents would significantly influence the electron density on the phenyl rings and the carbonyl group. wikipedia.org The chlorine atoms, being electronegative, would act as electron-withdrawing groups, while the methyl group would be electron-donating. These substitutions would, in turn, affect the molecule's reactivity and its interactions with other molecules.

A molecular orbital analysis of benzophenone (B1666685), the parent compound, shows that the HOMO is typically a π-orbital distributed over one of the phenyl rings, while the LUMO is a π*-orbital localized on the carbonyl group and the adjacent phenyl carbons. naturalspublishing.com For this compound, the presence of the substituents would modulate the energies and spatial distributions of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Related Substituted Benzophenone (Data for illustrative purposes, not specific to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is representative of a generic substituted benzophenone and is intended for illustrative purposes only, as specific data for this compound is not available in the searched literature.

Theoretical calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy. DFT methods are commonly used to calculate the harmonic vibrational frequencies of molecules. nih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bond stretches, bends, and torsions. Key vibrational modes would include the C=O stretch of the ketone group, C-Cl stretches, C-H stretches and bends of the aromatic rings and the methyl group, and the phenyl ring vibrations. Studies on benzophenone and its derivatives show that the C=O stretching frequency is sensitive to the electronic effects of the substituents. researchgate.net

A comparison of calculated and experimental vibrational spectra is a valuable tool for confirming the molecular structure and understanding the nature of the chemical bonds. While experimental spectra for this compound may exist in proprietary databases, a detailed theoretical assignment of its vibrational modes has not been found in the public domain.

Table 2: General Wavenumber Ranges for Key Vibrational Modes in Substituted Benzophenones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch | 1640-1680 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C-Cl Stretch | 600-800 |

| Phenyl Ring C=C Stretch | 1450-1600 |

Note: These are general ranges and the precise values for this compound would be influenced by its specific substitution pattern.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape and the influence of solvent molecules.

The conformation of benzophenones is characterized by the torsion angles of the two phenyl rings with respect to the plane of the carbonyl group. These conformations are influenced by steric hindrance and electronic interactions between the rings and any substituents. Studies on various substituted benzophenones have shown that the phenyl rings are typically twisted out of the plane of the C=O group to relieve steric strain. researchgate.net The presence of a substituent at the ortho position (the 2-chloro group in this case) would likely lead to a significant twist of that phenyl ring.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

For any chemical transformation involving this compound, for instance, its synthesis via a Friedel-Crafts acylation, computational methods can be used to model the reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate.

Transition state analysis provides crucial information about the geometry of the molecule as it transforms from reactant to product. Properties of the transition state, such as bond lengths and angles, can be calculated. For example, in a Friedel-Crafts reaction, the transition state would involve the formation of a complex between the acylating agent, the aromatic ring, and the Lewis acid catalyst. While the general mechanism of such reactions is well-understood, specific transition state structures for the synthesis of this compound have not been computationally detailed in accessible literature. wikipedia.org

For key transformations involving this compound, such as its synthesis or potential photochemical reactions (common for benzophenones), computational modeling would yield these energetic profiles. acs.org This information is vital for optimizing reaction conditions and understanding the feasibility of different reaction pathways. Despite the utility of such studies, specific energetic profiles for reactions of this compound are not published in the available scientific literature.

Structure-Reactivity Relationships Derived from Computational Data

A thorough understanding of the structure-reactivity relationships of this compound would be derived from a variety of computational chemistry methods. These investigations would provide valuable insights into the molecule's electronic properties, geometric parameters, and potential chemical behavior. Typically, this analysis would involve the use of Density Functional Theory (DFT) and other quantum mechanical calculations to model the compound in the gas phase or in solution.

Molecular Geometry: The optimization of the ground-state geometry of this compound would provide precise data on bond lengths, bond angles, and dihedral angles. The dihedral angles between the two phenyl rings and the central carbonyl group are of particular importance in benzophenones, as they dictate the degree of conjugation and steric hindrance, which in turn affect the molecule's electronic properties and reactivity.

Electronic Structure and Charge Distribution: Calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to determine the distribution of electron density across the molecule. This would reveal the partial atomic charges on each atom, highlighting electrophilic and nucleophilic sites. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group is expected to create a complex and interesting charge distribution profile.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would provide a visual representation of the electrostatic potential on the electron density surface of the molecule. This allows for the clear identification of electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting how the molecule will interact with other chemical species.

The data generated from these computational investigations would be compiled into detailed tables to allow for a systematic analysis. For instance, tables comparing the calculated bond lengths and angles of this compound with those of unsubstituted benzophenone or other dichlorinated isomers would reveal the structural impact of the specific substitution pattern. Similarly, a table of Mulliken charges would quantify the electronic influence of the substituents.

Until dedicated computational studies on this compound are published, a detailed and data-driven discussion of its structure-reactivity relationship remains speculative and would rely on analogies to similar, better-studied compounds.

Environmental Fate and Transformation Studies of 2,4 Dichloro 3 Methylbenzophenone

Abiotic Degradation Pathways

Photodegradation Mechanisms Under Simulated Environmental Conditions

No studies were found that investigated the rate at which 2,4'-Dichloro-3'-methylbenzophenone breaks down under different light conditions. Data on its photolysis kinetics, which would describe the speed of this degradation process, is not available.

There is no information available identifying the chemical compounds that are formed when this compound is exposed to light. The reaction cascades, or the series of chemical reactions that occur during its breakdown, have not been documented.

Hydrolytic Stability and Reaction Products

Similarly, no research could be found on the stability of this compound in water. It is unknown whether this compound reacts with water and, if so, what products are formed from this reaction.

Analytical Methodologies for Detection of Transformation Products

Development of LC-MS/MS and GC-MS Methods for Trace Analysis

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for detecting trace amounts of chemical compounds, no specific methods have been published for the analysis of transformation products of this compound. The development of such methods is contingent on first identifying the transformation products themselves.

Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information on the chemical compound this compound (CAS No. 74617-45-1). While general knowledge regarding the environmental behavior and analytical techniques for the broader class of substituted and halogenated benzophenones exists, detailed research findings, data tables, and specific methodologies for this particular compound are not present in the public domain.

The explicit instructions for this article mandated a focus solely on this compound, with a strict adherence to an outline covering its environmental fate, transformation studies, and chromatographic separation in complex mixtures. This required the inclusion of detailed, compound-specific research data, which multiple extensive searches failed to uncover.

Information is available for other related compounds, such as various benzophenone (B1666685) UV filters and chlorinated molecules like 2,4-D. For instance, studies on substituted benzophenones suggest that the position and nature of chemical groups on the aromatic rings influence their biodegradability and photostability. Similarly, analytical chemistry literature describes advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) as being effective for the separation of challenging halogenated isomers.

However, applying this general information to this compound without specific studies on the compound itself would be speculative and would violate the core instruction to not introduce information outside the explicit scope. The absence of published degradation rates, transformation product identification, or specific chromatographic parameters (such as retention times, column types, and mobile phases) for this compound makes it impossible to generate the thorough, informative, and scientifically accurate article as requested.

Therefore, the sections on "" and "Chromatographic Separation Techniques for Complex Mixtures" cannot be written at this time. Further empirical research dedicated specifically to this compound is required before a scientifically sound article on these topics can be produced.

Synthesis and Investigation of Derivatives and Analogues of 2,4 Dichloro 3 Methylbenzophenone

Systematic Variation of Halogen Substituents and Their Positional Isomers

The identity and position of halogen substituents on the benzophenone (B1666685) core profoundly influence the molecule's properties. The synthesis of halogenated benzophenones can be achieved through methods like the Friedel-Crafts reaction, where a halogenated benzoyl chloride is reacted with a halogenated benzene (B151609) derivative. nih.govresearchgate.net For instance, the synthesis of 2,4'-dichloro-3'-methylbenzophenone could be accomplished by the acylation of chlorobenzene (B131634) with 2,4-dichloro-3-methylbenzoyl chloride. The precursor, 2,4-dichloro-3-methylbenzoyl chloride, is synthesized from 2,4-dichloro-3-methylbenzoic acid by reacting it with thionyl chloride. prepchem.com

Systematic studies involve replacing the chlorine atoms with other halogens (F, Br, I) and moving them to different positions (ortho, meta, para) on the two phenyl rings. libretexts.orglibretexts.org These modifications alter the electronic and steric environment of the molecule. The electronegativity and size of the halogen atom affect the reactivity of the aromatic rings toward electrophilic substitution. libretexts.org Generally, halogens are deactivating yet ortho-, para-directing groups due to a combination of inductive withdrawal and resonance donation effects. libretexts.orgualberta.ca

The position of the halogen can create distinct positional isomers with different physical and chemical behaviors. For example, studies on halogenated benzoylindole derivatives, which share the substituted benzoyl moiety, have shown that positional isomers can be differentiated by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net The separation and identification of these isomers are crucial as their biological and chemical properties can vary significantly. For instance, in some classes of compounds, only specific positional isomers are subject to legal control. researchgate.net The conformation of the molecule can also be affected by the halogen's position, influencing its interaction with other molecules or biological targets. researchgate.net

| Compound Name | Substituent (Ring A) | Substituent (Ring B) | Significance of Variation |

|---|---|---|---|

| This compound | 4'-Chloro | 2-Chloro, 3-Methyl | Base compound for comparison. |

| 4,4'-Dichlorobenzophenone | 4'-Chloro | 4-Chloro | Positional isomerism (para vs. ortho/meta). nih.gov |

| 2,4'-Difluorobenzophenone | 4'-Fluoro | 2-Fluoro | Investigates the effect of a different halogen (F vs. Cl). libretexts.org |

| p-Iodobenzophenone | 4-Iodo | None | Examines the "heavy atom effect" on photophysical properties. bgsu.edu |

| AM-679 (analogue) | None | 2-Iodo (on a benzoylindole) | Highlights the importance of ortho-iodo substitution for certain biological activities. researchgate.net |

Exploration of Diverse Alkyl and Aryl Substituents on the Benzophenone Core

The benzophenone scaffold allows for the introduction of a wide array of alkyl and aryl groups, which can significantly alter its physical and chemical properties. The primary method for introducing these substituents is the Friedel-Crafts reaction, which encompasses both alkylation and acylation. lumenlearning.com

Alkyl Substituents: Friedel-Crafts alkylation can introduce simple alkyl groups (e.g., methyl, ethyl, t-butyl) onto the aromatic rings using an alkyl halide and a Lewis acid catalyst like AlCl₃ or FeCl₃. lumenlearning.com However, this reaction has limitations, including the potential for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. lumenlearning.com For example, introducing a methyl group, as in this compound, modifies the steric and electronic landscape of the molecule. Thermochemical studies on methylated indole (B1671886) derivatives, which are structurally related, show that the number and position of methyl groups have a notable influence on the enthalpy of reaction. researchgate.net

Aryl Substituents: Aryl groups can be introduced through several synthetic strategies. One common method involves the coupling of arylboronic acids with halogenated benzophenones (Suzuki coupling) or the reaction of organometallic reagents like aryllithium or Grignard reagents with benzophenone derivatives. nih.govacs.org The synthesis of aryl-substituted benzophenones can also be achieved through the reaction of arylmagnesium halides with substituted benzonitriles. The introduction of bulkier aryl groups can induce significant steric hindrance, affecting the conformation of the benzophenone, particularly the torsion angle between the phenyl rings and the central carbonyl group.

The exploration of these substituents is crucial for developing molecules with specific properties. For instance, in the context of photoinitiators, attaching electron-donating groups like diphenylamine (B1679370) can enhance light absorption in the near-UV/visible region. mdpi.com Similarly, in medicinal chemistry, the addition of various aryl and alkyl groups is a key strategy in structure-activity relationship (SAR) studies to optimize biological efficacy and selectivity. imc.ac.atelsevierpure.com

| Compound Type | Substituent(s) | Synthetic Method | Impact of Substitution |

|---|---|---|---|

| Methylated Benzophenone | -CH₃ | Friedel-Crafts Alkylation | Alters electronic properties and steric profile. ualberta.caresearchgate.net |

| t-Butyl Benzophenone | -C(CH₃)₃ | Friedel-Crafts Alkylation | Introduces significant steric hindrance, can limit poly-substitution. lumenlearning.com |

| Phenyl-substituted Benzophenone | -C₆H₅ | Suzuki Coupling | Increases the size and aromaticity of the molecule. |

| Benzophenone with Diphenylamine | -N(C₆H₅)₂ | Buchwald-Hartwig Amination | Acts as a strong electron-donating group, enhancing photochemical properties. nih.govmdpi.com |

| Furan-Benzophenone Conjugates | Substituted Furan Ring | Multi-step synthesis | Explored for antihyperlipidemic activities. nih.gov |

Comparative Analysis of Reactivity and Photophysical Properties Across Series of Analogues

Varying the substituents on the benzophenone core allows for a systematic investigation of how structure dictates reactivity and photophysical behavior. These properties are critical for the molecule's application, for example, as a UV filter or a photoinitiator in polymerization. nih.govmdpi.com

Reactivity: The reactivity of the carbonyl group is a key feature of benzophenones. In Grignard reactions, the rate is enhanced by electron-withdrawing groups on the phenyl rings. acs.org A study of substituted benzophenones reacting with methylmagnesium iodide showed a clear correlation between the substituent's electronic effect and the reaction rate. acs.orgacs.org

The photoreduction of benzophenones is another well-studied reaction. Upon UV excitation, the benzophenone is promoted to an excited triplet state which can abstract a hydrogen atom from a suitable donor (like an alcohol), forming a ketyl radical. acs.orgresearchgate.net The kinetics of this photoreduction are highly dependent on the ring substituents. Electron-withdrawing groups can alter the energy of the excited state and the stability of the resulting ketyl radical, thereby influencing the reaction rate. acs.org For example, the degradation of benzophenone-type UV filters via advanced oxidation processes (AOPs) like UV/H₂O₂ shows that reactivity towards hydroxyl radicals is influenced by the substituents; electron-withdrawing groups like sulfonates can decrease reactivity in some cases. mdpi.com

Photophysical Properties: The photophysical properties, such as UV-Vis absorption and fluorescence, are exquisitely sensitive to substitution. nih.govresearchgate.net The parent benzophenone exhibits two main absorption bands: a π→π* transition and a lower energy n→π* transition. scialert.net Substituents can shift the position and intensity of these bands. Electron-donating groups, for instance, often cause a bathochromic (red) shift in the π→π* band. mdpi.com

Solvent effects (solvatochromism) are also significant, with polar solvents often causing a blue shift (hypsochromic shift) in the n→π* transition due to stabilization of the ground state lone pair electrons. scialert.netnih.gov The nature of the substituent dictates the extent of these solvent-solute interactions. researchgate.net Furthermore, the introduction of heavy atoms like bromine or iodine can enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), a phenomenon crucial for applications relying on triplet state chemistry. bgsu.edu

| Analogue | Property Investigated | Observation | Reference |

|---|---|---|---|

| Di-para-methoxy benzophenone | Photoreduction Kinetics | Reaction rate is influenced by the stability of the forming ketyl radical. | acs.org |

| Di-para-trifluoromethyl benzophenone | Photoreduction Kinetics | Electron-withdrawing groups significantly affect the activation energy of the reduction. | acs.org |

| Hydroxy-substituted benzophenones | UV Absorption | Exhibit strong UV absorbing power, used in sunscreens. | nih.govresearchgate.net |

| Benzophenone-3 (Oxybenzone) | Photodegradation | Degrades under UV/H₂O₂ process, with reaction rate dependent on pH and initial concentration. | mdpi.com |

| Benzophenone-Spiropyran Conjugates | Photochromism | The two moieties act as independent chromophores. | researchgate.net |

Structure-Property Relationships in Substituted Benzophenones

The overarching goal of synthesizing and analyzing analogues of this compound is to establish clear structure-property relationships (SPRs) and structure-activity relationships (SARs). imc.ac.atacs.org These relationships provide a predictive framework for designing new molecules with desired functionalities.

The electronic nature of substituents is a primary determinant of both reactivity and photophysical properties. A Hammett plot analysis of the Grignard reaction with substituted benzophenones reveals a linear relationship between the logarithm of the relative rate constants and the substituent's sigma value, quantitatively demonstrating that electron-withdrawing groups accelerate the reaction. acs.org In photochemistry, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are modulated by substituents, which in turn affects absorption spectra and the energy of excited states. nih.govacs.org For instance, attaching strong electron-donating groups can raise the HOMO energy, leading to lower energy (red-shifted) absorption bands. mdpi.com

Steric effects also play a critical role. Bulky groups near the carbonyl can hinder the approach of reactants, slowing down reactions like Grignard additions. Steric hindrance can also influence the planarity of the molecule, affecting the conjugation between the phenyl rings and the carbonyl group, which has direct consequences for the electronic and photophysical properties. ualberta.ca

In the context of biological activity, lipophilicity, often quantified as logP, is a crucial parameter. In a series of benzophenone analogues designed as P-glycoprotein inhibitors, it was found that while lipophilicity is a dominant factor, a balance between potency and lipophilicity, captured by metrics like Lipophilic Efficiency (LipE), is essential for developing promising drug candidates. acs.org Docking studies further reveal that the specific substitution pattern dictates how the molecule fits into a binding pocket, with ortho, meta, and para isomers showing different activities. acs.org These comprehensive studies, combining synthesis, comparative analysis, and computational modeling, are essential for rationally designing substituted benzophenones for specific applications in materials science and medicine. researchgate.netacs.org

Emerging Research Directions for 2,4 Dichloro 3 Methylbenzophenone Research

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative and efficient catalytic systems is paramount for unlocking the full synthetic potential of 2,4'-Dichloro-3'-methylbenzophenone. Current research is actively exploring a variety of catalytic approaches to achieve highly selective and high-yielding transformations.

One promising avenue is the use of organometallic catalysts . For instance, bifunctional ruthenium complexes have demonstrated high efficiency in the asymmetric transfer hydrogenation of unsymmetrical benzophenones, yielding chiral diarylmethanols with excellent enantioselectivity. organic-chemistry.org This approach offers a pathway to valuable chiral compounds that are significant in pharmaceutical and biological applications. organic-chemistry.org The development of similar catalytic systems tailored for this compound could enable the stereoselective reduction of its carbonyl group, providing access to chiral precursors for fine chemicals.